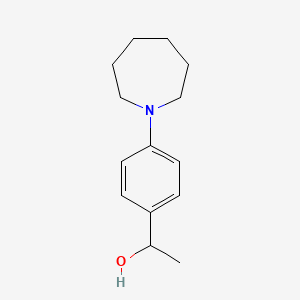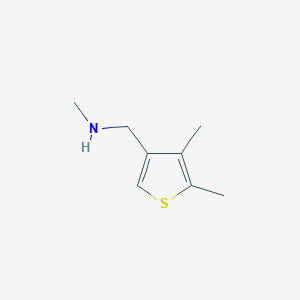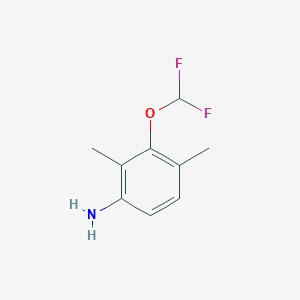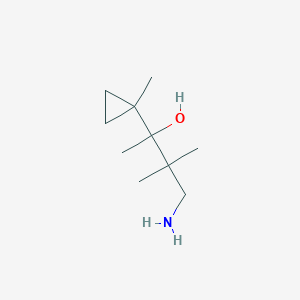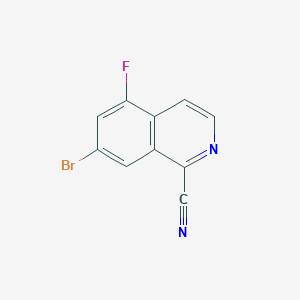
7-Bromo-5-fluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄BrFN₂ and a molecular weight of 251.05 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine and fluorine atom attached to an isoquinoline ring with a carbonitrile group .
Preparation Methods
The synthesis of 7-Bromo-5-fluoroisoquinoline-1-carbonitrile involves several steps, typically starting with the preparation of the isoquinoline ring The bromination and fluorination of the isoquinoline ring are carried out under controlled conditions to ensure the correct positioning of the bromine and fluorine atomsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the carbonitrile group, contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
7-Bromo-5-fluoroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
7-Bromoisoquinoline-1-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoroisoquinoline-1-carbonitrile: Lacks the bromine atom, which may influence its chemical properties and applications.
Isoquinoline-1-carbonitrile: Lacks both the bromine and fluorine atoms, making it less reactive and potentially less versatile in research applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C10H4BrFN2 |
|---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
7-bromo-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI Key |
LOWLADUJMCWPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
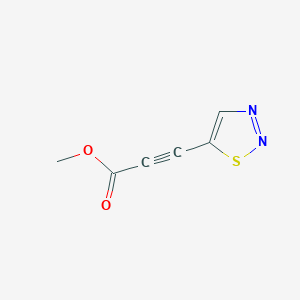
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
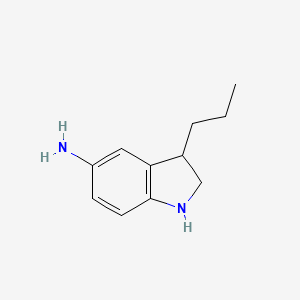
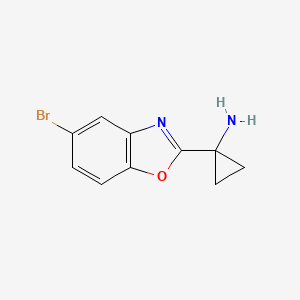
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)

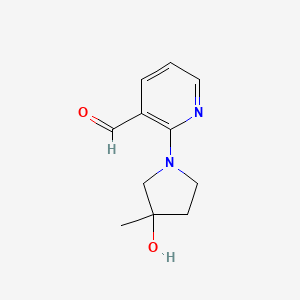
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
